

A Technical Guide to the Physical Properties of 3-Nitrophenylethylamine HCl

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Compound of Interest

Compound Name: 3-Nitrophenylethylamine

Cat. No.: B1313471

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Introduction

3-Nitrophenylethylamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As a derivative of phenylethylamine, it serves as a versatile building block for the synthesis of more complex molecules. The presence of the nitro group at the meta position of the phenyl ring and the ethylamine side chain provides reactive sites for various chemical transformations. This guide provides a comprehensive overview of the known physical properties of **3-Nitrophenylethylamine** HCl, detailed experimental protocols, and a workflow for its synthesis.

Core Physical Properties

The physical characteristics of **3-Nitrophenylethylamine** HCl are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical properties of this compound.

Property	Value	Source(s)
CAS Number	19008-62-9	[1]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	202.64 g/mol	[1]
Appearance	Tan solid	[2]
Melting Point	105 - 109 °C or 211 - 215 °C	[2][3]
Purity	≥95% or 97%	[1][3]
Solubility	Soluble in water and organic solvents.	[2]
Storage Conditions	Store at 0 - 8°C	[2]

Note on Discrepancies: It is important to note the significant discrepancy in the reported melting points. This variation may be attributable to differences in the purity of the samples analyzed, with higher purity samples generally exhibiting a higher and sharper melting point.[1][3] The reported purities of ≥95% and 97% may correspond to the different melting ranges.[1][3]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of **3-Nitrophenylethylamine HCl** are not readily available in the literature, standardized methods are employed. Below is a general protocol for a fundamental physical property determination.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of dry **3-Nitrophenylethylamine** HCl is finely powdered using a mortar and pestle.[5]
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown sample, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.[6]
 - For a more precise measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.[4]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While specific spectra for **3-Nitrophenylethylamine** HCl were not found, data for the closely related isomer, 4-Nitrophenylethylamine HCl, is available and can serve as a useful reference.

^1H NMR Spectrum of 4-Nitrophenylethylamine HCl

The ^1H NMR spectrum provides information about the hydrogen atoms in a molecule. For 4-Nitrophenylethylamine HCl, the spectrum would be expected to show distinct signals for the aromatic protons, the two methylene ($-\text{CH}_2-$) groups of the ethyl chain, and the ammonium ($-\text{NH}_3^+$) protons. A published ^1H NMR spectrum for 4-Nitrophenylethylamine hydrochloride is available for reference.^[7]

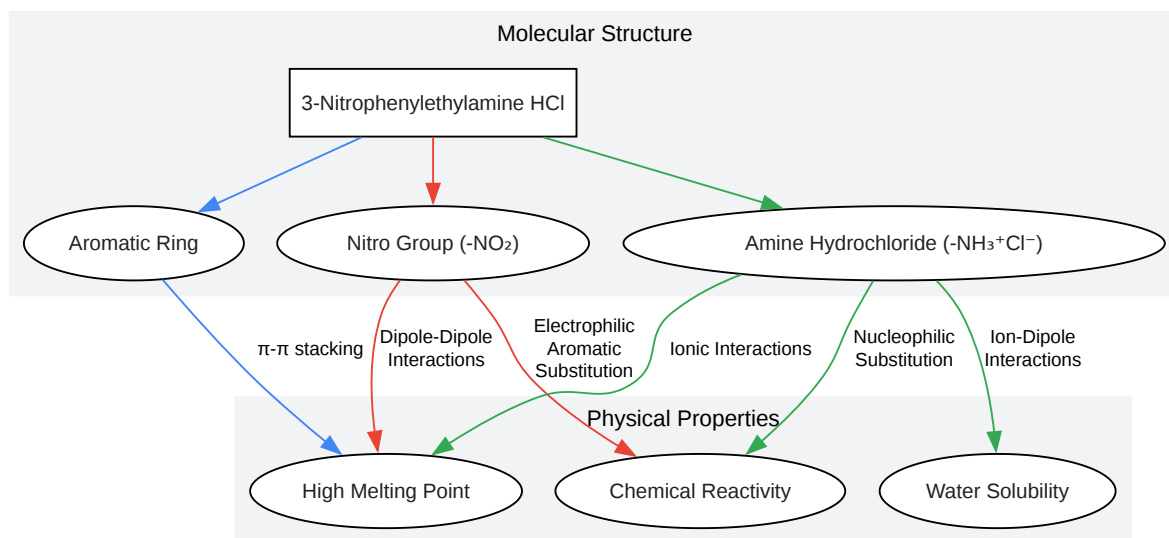
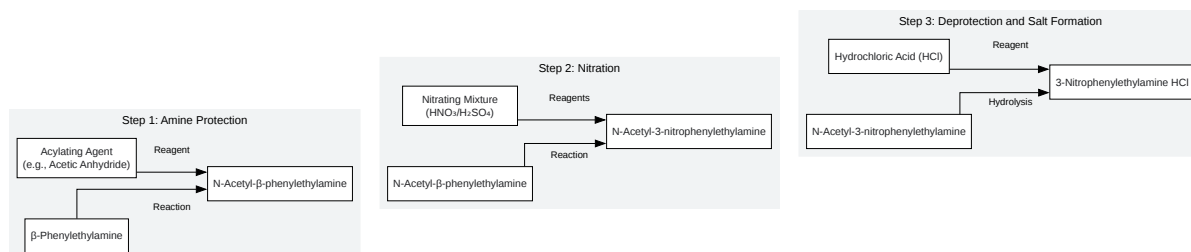
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **3-Nitrophenylethylamine** HCl, the IR spectrum would be expected to show characteristic absorption bands for:

- N-H stretching of the primary amine salt.
- Aromatic C-H stretching.
- Asymmetric and symmetric stretching of the nitro group (NO_2).
- Aromatic C=C bending.

Synthetic Workflow

The synthesis of nitrophenylethylamine hydrochlorides can be achieved through various routes. A common method involves the nitration of a protected phenylethylamine derivative, followed by deprotection.^{[8][9]} The following diagram illustrates a general workflow for such a synthesis.



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